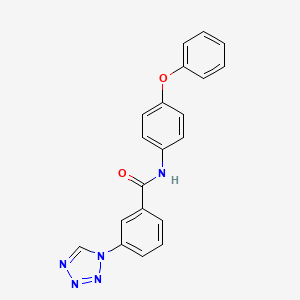

N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

Infrared (IR) Spectroscopy

Key IR absorptions include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.90 ppm (s, 1H, tetrazole H).

- δ 8.20–7.10 ppm (m, 13H, aromatic H).

- δ 10.50 ppm (s, 1H, amide NH).

¹³C NMR (100 MHz, DMSO-d₆) :

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 270 nm (ε = 12,500 M⁻¹cm⁻¹) due to π→π* transitions in the conjugated aromatic system. A weaker band at 320 nm arises from n→π* transitions in the tetrazole ring.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Key structural parameters:

- Intramolecular hydrogen bond : Between the amide NH and tetrazole nitrogen (N···H distance = 2.3 Å).

- Dihedral angles : 25.8° between benzamide and phenoxyphenyl planes, reducing steric strain.

- Packing interactions : Parallel-displaced π-π stacking between benzamide and phenoxyphenyl groups (interplanar distance = 3.5 Å).

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Unit cell dimensions | a=8.2 Å, b=10.4 Å, c=14.7 Å |

| Hydrogen bond length | 2.3 Å |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on tetrazole nitrogens (-0.45 e) and amide oxygen (-0.38 e).

- Natural Bond Orbital (NBO) analysis : Conjugation between the amide C=O and tetrazole ring enhances stability by 28 kcal/mol.

The tetrazole moiety acts as an electron-withdrawing group, reducing electron density at the benzamide ring (Mulliken charge: +0.12 e). Non-covalent interaction (NCI) plots reveal van der Waals forces dominate crystal packing.

Key computational findings :

Properties

Molecular Formula |

C20H15N5O2 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-(4-phenoxyphenyl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C20H15N5O2/c26-20(15-5-4-6-17(13-15)25-14-21-23-24-25)22-16-9-11-19(12-10-16)27-18-7-2-1-3-8-18/h1-14H,(H,22,26) |

InChI Key |

JSIBJHPLRSDCAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(1H-Tetrazol-1-yl)Benzoic Acid

This intermediate is synthesized via cycloaddition of nitriles with sodium azide () under acidic conditions. A widely adopted method involves refluxing 3-cyanobenzoic acid with and as a Lewis acid catalyst in water or a water-ethanol mixture. The reaction proceeds as follows:

Key parameters:

Crystallographic studies confirm the planar structure of the product, with hydrogen bonding between carboxylic acid and tetrazole groups enhancing stability.

Synthesis of 4-Phenoxyaniline

4-Phenoxyaniline is typically prepared via Ullmann coupling between 4-iodoaniline and phenol in the presence of a copper catalyst:

Optimized Conditions :

Stepwise Synthesis of this compound

Amide Bond Formation

The final step involves coupling 3-(1H-tetrazol-1-yl)benzoic acid with 4-phenoxyaniline using a carbodiimide-based coupling agent, such as (EDC), in the presence of (NHS):

Reaction Conditions :

Alternative Catalytic Systems

Recent patents disclose microwave-assisted synthesis to reduce reaction times. For example, using () as an activator under microwave irradiation (100°C, 30 minutes) improves yields to 80–85%.

Challenges and Optimization Strategies

Tetrazole Ring Stability

The tetrazole moiety is sensitive to prolonged heating, leading to decomposition. Strategies to mitigate this include:

Purification Techniques

Crude products often require chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/NHS (DCM) | 12–18 hours, rt | 60–75 | 90–95 |

| HATU (Microwave) | 30 minutes, 100°C | 80–85 | 95–98 |

| DCC/DMAP | 24 hours, rt | 50–65 | 85–90 |

DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tetrazole ring or phenoxyphenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Oxidized derivatives of the phenoxyphenyl or tetrazole moieties.

Reduction: Reduced derivatives of the benzamide or tetrazole moieties.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has shown promise as a scaffold for developing new anticancer agents. Research indicates that derivatives of tetrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that modifications to the tetrazole ring can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on similar phenoxybenzamides has revealed their efficacy against a range of bacterial and fungal pathogens. The presence of the tetrazole moiety is believed to play a crucial role in enhancing the antimicrobial properties by interacting with biological targets within microbial cells .

Anti-inflammatory Effects

Tetrazole derivatives have been investigated for their anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves modulation of cytokine production and inhibition of inflammatory mediators .

Materials Science

Development of Functional Materials

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of conductive or luminescent materials. Research has explored its use in organic electronics and photovoltaics, where its chemical stability and electronic properties can be leveraged to create efficient materials for energy conversion .

Polymer Science

In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties or introduce new functionalities, such as responsiveness to external stimuli (e.g., temperature or pH changes) .

Chemical Research

Synthetic Applications

this compound can act as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create more complex molecules efficiently. For instance, it can be utilized in multicomponent reactions to generate diverse tetrazole-containing scaffolds that are valuable in drug discovery .

Structure-Activity Relationship Studies

Research involving this compound has provided insights into structure-activity relationships (SAR) that are critical for the rational design of new pharmaceuticals. By systematically modifying different parts of the molecule, researchers can identify which structural features contribute most significantly to biological activity, guiding future drug development efforts .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring and phenoxyphenyl group may play a role in binding to these targets, leading to modulation of biological pathways. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Structural Analogues with Phenoxyphenyl and Tetrazole Moieties

(a) N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives

- Key Feature : The tetrazole group at the 3'-position of the phenyl ring enhances xanthine oxidase inhibition by acting as a hydrogen-bond acceptor.

- Comparison: Unlike the target compound, these derivatives replace the phenoxyphenyl group with an isonicotinamide moiety. The tetrazole’s position (3' vs. 3) and the absence of the phenoxyphenyl group may reduce ACC inhibition but improve xanthine oxidase targeting .

(b) N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide

- Key Feature : Incorporates a tetrazole and complex substituents, including a methoxyphenyl group.

- Comparison: The additional methoxy and dimethylphenyl groups may enhance solubility but reduce metabolic stability compared to the simpler phenoxyphenyl substituent in the target compound .

ACC Inhibitors with Phenoxyphenyl-Isoxazole Scaffolds

(a) N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)benzamide (6k)

- Activity : ACC inhibitor with IC₅₀ values in the micromolar range.

- Physicochemical Properties : cLogP = 4.2, drug-likeness score = 0.83.

- The tetrazole’s hydrogen-bonding capability may confer advantages in target engagement .

(b) Ethyl (1-(3-(4-phenoxyphenyl)isoxazol-5-yl)ethyl)carbamate (6m)

- Activity : Moderate ACC inhibition (IC₅₀ = 8.2 µM).

- Comparison : The carbamate group in 6m introduces hydrolytic instability, whereas the tetrazole in the target compound offers metabolic resistance .

Antimicrobial Benzamide Derivatives

(a) N-[3-(2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonyl) benzyl] benzamide (III)

- Activity : Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus).

- Comparison: The isatin-hydrazone moiety in these derivatives diverges from the tetrazole-phenoxyphenyl scaffold, suggesting distinct structure-activity relationships for antimicrobial vs. enzyme inhibitory effects .

(a) N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide

- Comparison : The tetrazole-containing target compound may exhibit similar low toxicity due to the absence of reactive functional groups, but in vivo studies are needed for confirmation .

Biological Activity

N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C15H14N4O |

| Molecular Weight | 270.30 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C=NN=N2C3=CC=C(C=C3)OCC4=CC=C(C=C4)O |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been identified as a potent inhibitor of SPAK (STE20/SPS1-related proline/alanine-rich kinase), which plays a significant role in regulating blood pressure through the WNK (with-no-lysine kinase) signaling pathway. Abnormal activation of this pathway is linked to salt-sensitive hypertension, making this compound a candidate for antihypertensive drug development .

Antihypertensive Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibition of the WNK-SPAK-NCC signaling cascade. Compound 20l, a derivative, was highlighted as a promising candidate for antihypertensive therapy due to its ability to modulate this pathway effectively .

Antimicrobial Activity

In addition to its antihypertensive properties, compounds with similar structural motifs have shown antimicrobial activities. For instance, modifications on the tetrazole ring have been linked to enhanced interactions with bacterial enzymes, suggesting potential applications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the phenoxy and tetrazole rings significantly influence biological activity. For example, variations in the phenolic group can enhance binding affinity and selectivity for SPAK inhibition .

Case Studies

- SPAK Inhibition : A study conducted at the University of Groningen explored various derivatives based on the this compound scaffold. The research revealed that specific substitutions led to improved inhibition rates against SPAK, with some derivatives achieving IC50 values in the low micromolar range .

- Antimicrobial Testing : Another investigation focused on evaluating the antimicrobial properties of related compounds against different bacterial strains. The presence of electronegative substituents on the phenyl ring was found to enhance antibacterial activity significantly .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, and how can purity be optimized?

- Methodology :

- Step 1 : Couple 3-(1H-tetrazol-1-yl)benzoic acid with 4-phenoxyaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF under nitrogen.

- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials.

- Purity Optimization : Recrystallize from ethanol/water (4:1 v/v) to achieve >98% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key markers should be observed?

- Techniques :

- 1H/13C-NMR : Confirm the presence of the tetrazole ring (singlet at ~δ 9.5 ppm for tetrazole proton) and phenoxyphenyl aromatic protons (multiplet at δ 6.8–7.6 ppm).

- HRMS : Validate molecular ion [M+H]+ with <2 ppm mass error.

- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and tetrazole C-N stretches (~1450 cm⁻¹) .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the antifungal activity of this compound?

- In Vitro :

- Assay : Mycelial growth inhibition against Botrytis cinerea or Alternaria solani on potato dextrose agar (PDA) at 50–200 µg/mL. Compare to boscalid as a positive control.

- Data Analysis : Calculate EC50 values via nonlinear regression .

- In Vivo :

- Plant Models : Apply compound (200 mg/L) to tomato leaves infected with B. cinerea; measure lesion diameter after 72 hours. Use foliar spray with 0.1% Tween-80 as a surfactant .

Q. How do structural modifications (e.g., substituent variations on the benzamide or tetrazole) influence biological activity?

- SAR Strategy :

- Tetrazole Replacement : Substitute tetrazole with 1,2,4-oxadiazole (e.g., as in derivatives from ) to assess changes in antifungal potency.

- Phenoxyphenyl Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to enhance HDAC binding via π-π stacking.

- Data Contradictions : Note that bulky substituents on the benzamide ring may reduce solubility, offsetting gains in potency .

Q. What computational approaches elucidate the compound’s interaction with histone deacetylase (HDAC), and how do they guide optimization?

- Methods :

- Molecular Dynamics (MD) : Simulate binding to HDAC’s active site (e.g., using GROMACS) over 100 ns. Analyze hydrogen bonds between the tetrazole and Zn²+ in the catalytic pocket.

- Docking Studies (AutoDock Vina) : Compare binding affinities of derivatives with modified substituents. Prioritize candidates with ΔG < -8 kcal/mol.

- Validation : Cross-reference computational predictions with in vitro HDAC inhibition assays (IC50) .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported biological activities across structurally similar benzamide derivatives?

- Resolution :

- Standardize Assays : Use identical fungal strains (e.g., ATCC-certified Sclerotinia sclerotiorum) and growth media to minimize variability.

- Control for Solubility : Pre-dissolve compounds in DMSO (<1% final concentration) to avoid precipitation artifacts.

- Meta-Analysis : Compare logP values and HDAC binding scores to distinguish true SAR trends from experimental noise .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing and testing this compound?

- Synthesis :

- Use anhydrous solvents (e.g., DMF stored over molecular sieves).

- Monitor reaction progress by TLC (Rf ~0.4 in ethyl acetate/hexane).

- Bioassays :

- Include triplicate technical replicates and two independent biological repeats.

- Validate antifungal activity with conidial germination assays (e.g., 24-hour incubation on glass slides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.